4-((4-Methylbenzyl)oxy)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉ClN₁O and a molecular weight of approximately 241.76 g/mol. This compound is notable for its structural features, which include a piperidine ring substituted with a 4-methylbenzyl ether group. It has garnered interest in medicinal chemistry due to its potential bioactive properties and applications in pharmacology.
The compound is cataloged under the CAS Number 1185165-54-1 and has been referenced in various scientific studies focusing on its synthesis and biological activity. It can be sourced from chemical suppliers such as VWR and BenchChem, where it is available for research purposes.
4-((4-Methylbenzyl)oxy)piperidine hydrochloride falls under the category of piperidine derivatives, which are known for their diverse pharmacological activities. These compounds often exhibit interactions with various biological targets, making them significant in drug discovery and development.
The synthesis of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, using an inert atmosphere (e.g., nitrogen) may improve reaction outcomes by preventing oxidation or moisture interference.
The molecular structure of 4-((4-Methylbenzyl)oxy)piperidine hydrochloride features:
InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
ROAOWVGFHODCCU-UHFFFAOYSA-N
These identifiers provide specific representations of the compound's structure for database searches and computational modeling.
4-((4-Methylbenzyl)oxy)piperidine hydrochloride has been explored in various chemical reactions that highlight its versatility:
The efficiency of these reactions often depends on the choice of reagents and conditions. For example, employing specific catalysts or solvents can significantly influence reaction rates and product selectivity.
While specific mechanisms of action for 4-((4-Methylbenzyl)oxy)piperidine hydrochloride are still under investigation, preliminary studies suggest that it may interact with various receptors or enzymes within cellular pathways.
Research indicates that compounds structurally similar to this piperidine derivative can modulate receptor activity or enzyme function, potentially affecting signaling pathways involved in various physiological processes.
Relevant analyses such as melting point determination and spectroscopic methods (e.g., NMR, IR) are essential for characterizing this compound's physical properties.
4-((4-Methylbenzyl)oxy)piperidine hydrochloride has several potential applications:
Research continues to explore its full range of applications across different scientific fields, including neuropharmacology and cancer research, highlighting its importance in ongoing drug discovery efforts.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2